molecular formula C9H8BrFO2 B1446685 5-Bromo-2-ethoxy-3-fluorobenzaldehyde CAS No. 1823336-00-0

5-Bromo-2-ethoxy-3-fluorobenzaldehyde

Cat. No.: B1446685
CAS No.: 1823336-00-0
M. Wt: 247.06 g/mol
InChI Key: NPPSKGQPZAWNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-ethoxy-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 1823336-00-0 . It has a molecular weight of 247.06 . The compound is liquid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C9H8BrFO2/c1-2-13-9-6 (5-12)3-7 (10)4-8 (9)11/h3-5H,2H2,1H3 .

Scientific Research Applications

Applications in Synthesis and Characterization

Synthesis of Complex Molecules and Intermediates 5-Bromo-2-ethoxy-3-fluorobenzaldehyde and its derivatives play a crucial role as intermediates in the synthesis of complex molecules. For instance, derivatives of this compound have been used as starting materials for synthesizing various products, indicating the compound's versatility in organic synthesis processes. The synthesis of Methyl 4-Bromo-2-methoxybenzoate from related compounds showcases the compound's utility in creating complex molecules with high purity, emphasizing its importance in medicinal chemistry and material science applications (Chen, 2008).

Development of Antimicrobial Agents Compounds derived from this compound have been investigated for their antimicrobial properties. The synthesis and subsequent antimicrobial screening of certain fluorinated chromones and chlorochromones derived from related compounds underline the potential biomedical applications of these substances, particularly in the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

Metal Complexation and Spectral Studies The compound's derivatives have also been utilized in the synthesis of novel series of transition metal complexes, revealing its capacity to interact with metals. These complexes have been subjected to extensive characterization, including elemental analysis, UV, IR, and NMR spectral studies, offering insights into the structural and electronic properties of these complexes. Furthermore, their antimicrobial activities have been assessed, highlighting the potential for applications in biomedicine and materials science (Kumar & Santhi, 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “5-Bromo-2-ethoxy-3-fluorobenzaldehyde” can be found at the provided link . Please refer to it for detailed safety and hazard information.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPSKGQPZAWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxy-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethoxy-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-ethoxy-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-ethoxy-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-ethoxy-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-ethoxy-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.